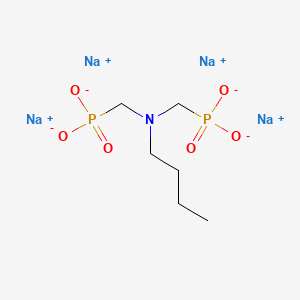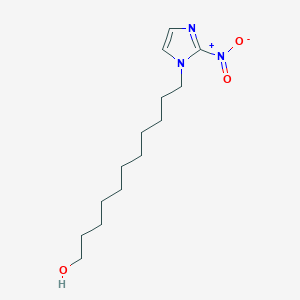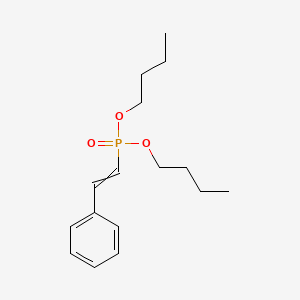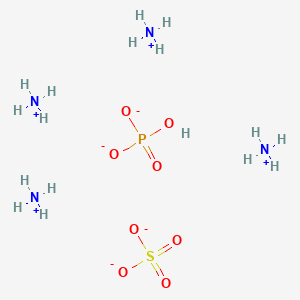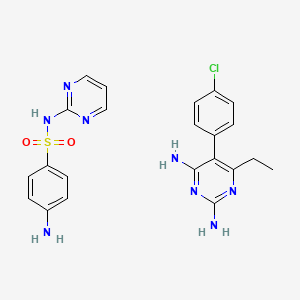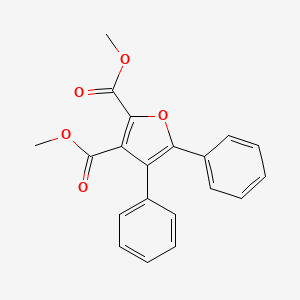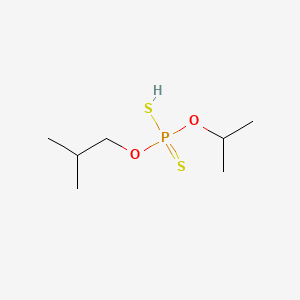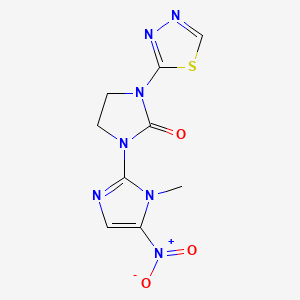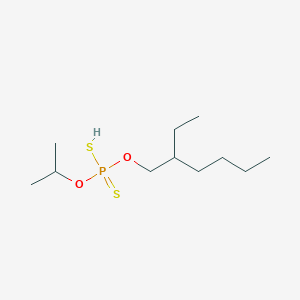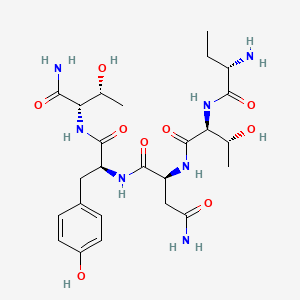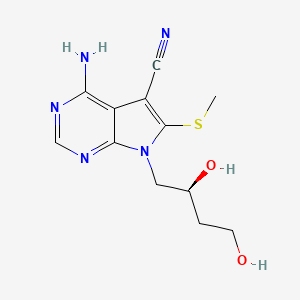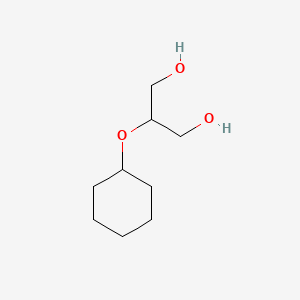
2-Cyclohexylglycerin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylglycerin is an organic compound with the molecular formula C₉H₁₈O₃. It is a derivative of glycerin where one of the hydroxyl groups is replaced by a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylglycerin can be synthesized through the reaction of glycerin with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the glycerin and the cyclohexyl group. The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, can help in purifying the compound to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylglycerin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Scientific Research Applications
2-Cyclohexylglycerin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Cyclohexylglycerin involves its interaction with biological membranes. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, influencing various cellular processes. The compound may also interact with specific membrane proteins, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
2-Cyclohexylglycerin can be compared with other glycerin derivatives, such as:
1,2,3-Trihydroxypropane:
Cyclohexylmethanol: This compound has a similar cyclohexyl group but differs in its overall structure and chemical behavior.
Cyclohexylamine: While it contains a cyclohexyl group, the presence of an amine group instead of hydroxyl groups leads to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a glycerin backbone with a cyclohexyl group, providing a balance of hydrophilic and lipophilic properties that make it versatile for various applications.
Properties
CAS No. |
187728-41-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-cyclohexyloxypropane-1,3-diol |
InChI |
InChI=1S/C9H18O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI Key |
VOISNYJJJSUKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


